(4-Sec-butoxyphenyl)amine hydrochloride
Description
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Properties
IUPAC Name |
4-butan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-9(11)5-7-10;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISVLORIHVYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Safety & Handling Guide: 4-sec-Butoxyaniline Hydrochloride
[1]
Executive Summary & Chemical Identity
4-sec-Butoxyaniline Hydrochloride (CAS: 1087751-49-2) is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals (specifically kinase inhibitors) and advanced materials like liquid crystals.[1]
As a Senior Application Scientist, I must emphasize that while this compound shares the generic "harmful" profile of many organic salts, its aniline core introduces specific toxicological risks—most notably methemoglobinemia —that require distinct handling protocols beyond standard Good Laboratory Practice (GLP). This guide synthesizes predicted structure-activity relationships (SAR) with established aniline safety data to provide a self-validating safety framework.
Chemical Identification Matrix
| Property | Detail |
| Chemical Name | 4-(sec-Butoxy)aniline hydrochloride |
| Synonyms | 4-(1-Methylpropoxy)aniline HCl; 1-sec-Butoxy-4-aminobenzene hydrochloride |
| CAS Number | 1087751-49-2 |
| Molecular Formula | C₁₀H₁₅NO[1][2][3] · HCl |
| Molecular Weight | 201.69 g/mol |
| SMILES | CCC(C)OC1=CC=C(C=C1)N.Cl |
| Appearance | Off-white to beige solid (Hygroscopic, darkens on oxidation) |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents. |
Hazard Characterization (GHS & Toxicological Logic)
The hazard profile of 4-sec-butoxyaniline hydrochloride is dominated by two functional motifs: the hydrochloride salt (corrosivity/irritation) and the lipophilic aniline (hematotoxicity).[1]
GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | Cat. 3/4 | H301/H302: Toxic/Harmful if swallowed.[4] | Aniline absorption is rapid; lipophilic sec-butoxy group enhances membrane permeability.[1] |
| Skin/Eye Irritation | Cat. 2 / 1 | H315 / H318: Causes skin irritation / Serious eye damage. | Hydrolysis releases HCl, causing immediate pH-dependent tissue damage.[1] |
| STOT - Repeated | Cat. 1 | H372: Causes damage to organs (Blood) through prolonged exposure.[5] | Critical Risk: Metabolic activation to phenylhydroxylamine induces methemoglobinemia. |
| Sensitization | Cat. 1 | H317: May cause an allergic skin reaction.[5][6] | Haptenization of skin proteins by oxidized metabolites. |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[5][6] | High lipophilicity (logP > 2.5) leads to bioaccumulation in aquatic organisms. |
Visualizing the Hazard Logic
The following decision tree illustrates why this specific structure dictates a hematotoxic risk assessment, guiding your PPE choices.
Caption: Structural hazard analysis linking the sec-butoxy moiety and aniline core to specific toxicological endpoints.[1]
Safe Handling Protocols & Engineering Controls
Handling this compound requires a "Self-Validating" safety loop: Containment → Protection → Deactivation .[1]
A. Engineering Controls[8]
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .
-
Atmosphere: The compound is hygroscopic and prone to oxidation (turning dark brown). Store and handle under inert gas (Nitrogen/Argon) if high purity is required for catalysis.
B. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) for solid handling; P100/Cartridge respirator if dust generation is uncontrolled.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the HCl salt.[1]
-
Gloves (Critical):
-
Standard Nitrile (0.11 mm):Insufficient for prolonged contact with aniline solutions.
-
Recommended:Double-gloving (Laminate inner / Nitrile outer) or thick Nitrile (>0.2 mm). Aniline derivatives can permeate thin nitrile in <15 minutes.
-
C. Experimental Workflow: From Storage to Reaction
Caption: Operational workflow emphasizing visual quality checks and containment during the critical solubilization phase.
Emergency Response & First Aid
Mechanism of Toxicity: If absorbed, the liver metabolizes the aniline moiety into N-(4-sec-butoxyphenyl)hydroxylamine.[1] This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot carry oxygen.
Immediate Action Plan
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact:
-
IMMEDIATE: Wash with polyethylene glycol 300 (PEG 300) or ethanol/soap mix. Water alone is less effective for lipophilic anilines.
-
Monitor: Watch for "Cyanosis" (blue lips/fingernails) for up to 24 hours.
-
-
Eye Contact: Rinse for 15 minutes. The HCl salt causes immediate stinging; do not stop rinsing.
-
Ingestion: Do NOT induce vomiting. Transport to ER.
Medical Note: Treat methemoglobinemia with Methylene Blue (1-2 mg/kg IV) if MetHb levels >30% or symptoms are severe.
Synthesis & Stability Context
Stability[1][9][10]
-
Hygroscopic: The HCl salt attracts water, which can catalyze hydrolysis or oxidation.
-
Light Sensitive: Store in amber vials.
-
Shelf-Life: ~12-24 months at 2-8°C under Argon.
Common Applications
This compound is a "privileged structure" building block.[7]
-
Kinase Inhibitors: The sec-butoxy group provides steric bulk and lipophilicity to fit into hydrophobic pockets of enzymes (e.g., EGFR, VEGFR).
-
Liquid Crystals: Used to synthesize rod-like mesogens where the alkoxy tail dictates phase transition temperatures.[1]
References
-
BLD Pharm. (2025). 4-(sec-Butoxy)aniline hydrochloride MSDS & Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13097722, 4-(sec-butoxy)aniline. Retrieved from
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Aniline Hydrochloride. (Used for class-based hazard extrapolation).[1] Retrieved from
-
Cole-Parmer. (2005). MSDS: 4-Butoxyaniline. (n-butyl isomer data used for lipophilic comparison). Retrieved from
-
BenchChem. (2025).[7] Application Note: Aniline Derivatives in Kinase Inhibitor Synthesis. Retrieved from
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Methodological & Application
Using (4-Sec-butoxyphenyl)amine HCl as a pharmaceutical building block
An Application Guide to (4-Sec-butoxyphenyl)amine HCl: A Versatile Building Block in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
(4-Sec-butoxyphenyl)amine hydrochloride is a key structural motif in medicinal chemistry, serving as a versatile precursor for a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique combination of a nucleophilic aniline core, a moderately bulky sec-butoxy ether group, and its formulation as a stable hydrochloride salt makes it an ideal starting material for diverse synthetic transformations. This guide provides an in-depth exploration of its applications, featuring detailed, field-tested protocols for three cornerstone reactions in drug development: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig Amination. Each protocol is supplemented with mechanistic insights, operational notes, and characterization guidelines to ensure reproducible and scalable results for researchers and drug development professionals.
Introduction: The Strategic Value of the (4-alkoxy-phenyl)amine Scaffold
The aniline moiety is a privileged scaffold in drug design, present in numerous clinically successful drugs. The introduction of an alkoxy group at the para-position, such as the sec-butoxy group in (4-Sec-butoxyphenyl)amine, significantly modulates the molecule's physicochemical properties. This group can enhance metabolic stability by blocking para-hydroxylation, improve lipophilicity to aid membrane permeability, and provide a steric handle to influence binding selectivity with biological targets. As a result, this building block is integral to the synthesis of compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.[1] This document serves as a practical guide to unlocking its synthetic potential.
Physicochemical & Safety Profile
Before its use in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount. (4-Sec-butoxyphenyl)amine HCl is typically supplied as a solid, which simplifies handling and weighing compared to the free base.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1087751-49-2 | [2] |
| Molecular Formula | C₁₀H₁₅NO · HCl | [2] |
| Molecular Weight | 201.70 g/mol | [2] |
| Appearance | Solid | [2] |
| LogP | 2.37 (for free base) | [2] |
| Rotatable Bonds | 3 (for free base) | [2] |
Safety & Handling
As with all amine-containing compounds, appropriate personal protective equipment (PPE) is required.
-
General Handling : Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
-
PPE : Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[3]
-
Hazards : (4-Sec-butoxyphenyl)amine HCl is classified as harmful if swallowed and may cause skin and eye irritation.[3]
-
Storage : Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form enhances stability and shelf-life.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.[4]
Core Synthetic Applications & Protocols
The true utility of (4-Sec-butoxyphenyl)amine HCl is demonstrated through its reactivity. The following protocols are designed to be robust and adaptable for library synthesis and scale-up operations.[5][6]
Workflow Overview
The following diagram illustrates the central role of (4-Sec-butoxyphenyl)amine HCl as a launchpad for generating diverse molecular scaffolds.
Caption: Synthetic pathways from (4-Sec-butoxyphenyl)amine HCl.
Application I: Amide Bond Formation
Amide bonds are one of the most common functionalities in pharmaceuticals.[7] Coupling (4-Sec-butoxyphenyl)amine with a carboxylic acid is a fundamental step in building more complex molecules. While anilines can be less reactive than aliphatic amines, modern coupling reagents facilitate this transformation efficiently.[8][9]
The reaction proceeds via the activation of the carboxylic acid. Coupling reagents like EDC (a carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the aniline nitrogen. Additives like HOBt can trap the O-acylisourea to form an activated ester, which minimizes side reactions and improves yields, especially for less reactive anilines.[7]
Caption: Simplified workflow for EDC-mediated amide coupling.
Objective: To synthesize N-(4-sec-butoxyphenyl)acetamide from (4-Sec-butoxyphenyl)amine HCl and acetic acid.
Materials:
-
(4-Sec-butoxyphenyl)amine HCl (1.0 equiv)
-
Acetic Acid (1.1 equiv)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (0.1-1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Sec-butoxyphenyl)amine HCl (1.0 equiv) and the carboxylic acid (1.1 equiv).
-
Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approx. 0.1-0.5 M.
-
Add HOBt (catalytic 0.1 equiv is often sufficient, but up to 1.0 equiv can be used to improve sluggish reactions).[7]
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise. The first equivalent neutralizes the HCl salt, the second neutralizes the HCl generated from EDC, and a slight excess drives the reaction. Stir for 10 minutes.
-
Add EDC·HCl (1.2 equiv) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Scientist's Notes:
-
Causality: The use of DIPEA is critical. As a non-nucleophilic hindered base, it neutralizes the acid without competing in the coupling reaction.
-
Trustworthiness: The protocol's success is validated by monitoring the consumption of the starting amine via LC-MS. The appearance of the product mass and disappearance of starting material confirms the reaction is proceeding.
-
Alternative Reagents: For particularly challenging couplings, stronger activating agents like HATU or PyBOP can be used in place of EDC/HOBt.[8]
Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary amine by reaction with a ketone or aldehyde.[10] This is a cornerstone reaction for introducing diversity into a molecular scaffold.
The reaction involves two key stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction.[11][12] The process is typically performed in one pot. A mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it readily reduces the protonated iminium ion intermediate but is slow to reduce the starting carbonyl compound, thus minimizing side reactions like alcohol formation.[11][13]
Caption: Key steps in one-pot reductive amination.
Objective: To synthesize N-benzyl-(4-sec-butoxyphenyl)amine from (4-Sec-butoxyphenyl)amine HCl and benzaldehyde.
Materials:
-
(4-Sec-butoxyphenyl)amine HCl (1.0 equiv)
-
Benzaldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.1 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, combine (4-Sec-butoxyphenyl)amine HCl (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (approx. 0.2 M).
-
Add Et₃N (1.1 equiv) to neutralize the HCl salt and stir for 15-30 minutes at room temperature to facilitate pre-formation of the imine.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aq. NaHCO₃ solution (gas evolution!). Stir until bubbling ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography on silica gel.
Scientist's Notes:
-
Expertise: DCE is often the solvent of choice as it is aprotic and reactions tend to be faster.[11] Acetic acid can be used as a catalyst for reactions involving less reactive ketones, but is often unnecessary for aldehydes.[11]
-
Trustworthiness: The reaction can be validated by observing the disappearance of both starting materials and the appearance of a single product with the expected mass by LC-MS. A common side product to watch for is the alcohol resulting from direct reduction of the carbonyl; its presence indicates the reducing agent was too reactive or conditions were not optimal.
-
Dialkylation: For primary amines, dialkylation can be a concern. A stepwise procedure (forming the imine first, then adding a different reducing agent like NaBH₄) can sometimes provide better control.[14]
Application III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly for creating aryl amines from aryl halides or triflates.[15] This reaction provides access to diarylamine structures that are difficult to synthesize using classical methods.
The catalytic cycle is a hallmark of modern organometallic chemistry. It begins with the oxidative addition of a Pd(0) catalyst into the aryl halide (Ar-X) bond to form a Pd(II) complex. The amine then coordinates to this complex, and a base deprotonates the amine to form a palladium amide. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[16][17] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[18]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Objective: To synthesize N-phenyl-(4-sec-butoxyphenyl)amine from (4-Sec-butoxyphenyl)amine and bromobenzene.
Materials:
-
(4-Sec-butoxyphenyl)amine HCl (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv for amine free base; 2.4 equiv for HCl salt)
-
Anhydrous Toluene or Dioxane
-
Diatomaceous earth (Celite®)
Procedure:
-
Strictly Anhydrous/Anaerobic Conditions: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (2.4 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the aryl halide (1.0 equiv) and (4-Sec-butoxyphenyl)amine HCl (1.2 equiv) via the inert gas stream.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or toluene and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Expertise: The combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (like XPhos or RuPhos) is critical for high efficiency.[18] The ligand choice can dramatically impact reaction success.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are required to deprotonate the amine within the catalytic cycle. NaOtBu is very effective but moisture-sensitive.[16]
-
Trustworthiness: A key validation is running a control reaction without the palladium catalyst or ligand; no product formation should be observed. This confirms the transformation is catalyzed as intended.
Analytical Characterization
Confirmation of product identity and purity is a non-negotiable step in pharmaceutical synthesis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the product and are invaluable for reaction monitoring.[19]
-
Chromatography: HPLC or GC can be used to determine the purity of the final compound.[20]
Conclusion
(4-Sec-butoxyphenyl)amine HCl is more than a simple reagent; it is a strategic building block that enables access to a vast chemical space relevant to drug discovery. By mastering core transformations such as amide coupling, reductive amination, and Buchwald-Hartwig amination, chemists can efficiently generate novel molecular architectures. The protocols and insights provided herein are intended to empower researchers to leverage this versatile intermediate with confidence, precision, and scientific rigor, accelerating the journey from concept to clinical candidate.
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D'Andrea, S. V., & Scola, P. M. (2004). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2005(3), 185-192. Link
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . Link
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Asymmetric Synthesis, Stereochemistry, and Amines. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link
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Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Link
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Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. . Link
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Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(30), 7174-7183. Link
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
General procedure for neutralizing amine hydrochloride salts for organic synthesis
Application Note: Strategies for the Neutralization of Amine Hydrochloride Salts in Organic Synthesis
Abstract & Scope
Amine hydrochloride salts (
This guide provides a decision-based framework for neutralizing amine salts. Unlike generic protocols, this note distinguishes between lipophilic amines , water-soluble amines , and in-situ requirements , offering validated workflows for each scenario.
Physicochemical Principles
The neutralization process is governed by the Henderson-Hasselbalch equation. To ensure >99% conversion of an ammonium salt (
Key Thermodynamic Rule:
-
Target pH:
(typically achieved with 1M NaOH or sat. ).[1] -
Partition Coefficient (
): Success depends on the free amine preferentially partitioning into the organic phase.
Strategic Decision Matrix
Before selecting a protocol, evaluate the solubility profile of your target amine.
Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on amine solubility and downstream application.
Method A: Standard Biphasic Extraction (Lipophilic Amines)
Best for: Aromatic amines, long-chain aliphatic amines (
Reagents:
-
1M NaOH or Saturated
(mild base for sensitive substrates). -
Organic Solvent: Diethyl Ether (
) or Ethyl Acetate ( ). -
Drying Agent: Anhydrous
or .
Protocol:
-
Dissolution: Dissolve the amine hydrochloride salt in minimal distilled water.
-
Note: If the salt is not fully water-soluble, suspend it in the partitioning solvent first.
-
-
Basification: Slowly add 1M NaOH with stirring until pH paper indicates pH > 12.
-
Observation: The solution will likely become cloudy ("milk out") as the free amine precipitates.
-
-
Extraction: Transfer to a separatory funnel. Rinse the reaction vessel with the organic solvent (
is preferred for volatility; for safety). -
Phase Separation: Shake vigorously for 30 seconds. Allow layers to separate.[2][3][4] Collect the organic (top) layer.
-
Re-extraction: Extract the aqueous layer 2 more times with fresh organic solvent.
-
Drying: Combine organic fractions, wash once with brine (sat. NaCl), and dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure (Rotavap).
Expert Insight:
-
The "Fog" Warning: When handling the resulting free amine oil, do not open concentrated HCl nearby. A thick white smoke (
aerosol) will form instantly, contaminating your hood and sample.
Method B: "Salting-Out" Extraction (Water-Soluble Amines)
Best for: Small polar amines (e.g., pyrrolidine, morpholine, short-chain amino alcohols).
Standard extraction fails here because the free amine remains in the water.[1] We must modify the partition coefficient (
Protocol:
-
Dissolution: Dissolve salt in minimum water (e.g., 1g salt in 5-10 mL water).
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains at the bottom).
-
Basification: Adjust to pH > 13 using 5M NaOH or solid KOH pellets (exothermic—cool in ice bath).
-
Solvent Selection: Use Dichloromethane (DCM) or a mixture of CHCl3:Isopropanol (3:1) .
-
Why? These solvents are more polar than ether and better solubilize polar amines.
-
-
Extraction: Extract 4-5 times.
-
Note: DCM is the bottom layer.
-
-
Drying: Dry over
(acts as both desiccant and secondary base).
Method C: In-Situ & Solid-Supported Neutralization
Best for: Air-sensitive amines or one-pot reactions (e.g., Amide coupling).
Option 1: Soluble Organic Bases (Hunig's Base) For reactions in organic media (DCM, DMF), add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Stoichiometry: Use 2.5 - 3.0 equivalents relative to the amine salt.
-
Mechanism:
. -
Constraint: The byproduct (
) remains in solution. Ensure it does not interfere with your catalyst or electrophile.
Option 2: Solid-Supported Carbonate (Filtration Method) Ideal for removing acid without introducing soluble amine byproducts.
-
Suspend amine salt in DCM or MeOH.
-
Add Polymer-supported Carbonate (e.g., Amberlyst A-26 or silica-bound carbonate) or finely ground inorganic
. -
Stir/Sonicate for 30-60 mins.
-
Filter: The filtrate contains the free base; the filter cake retains the captured HCl.
Method D: Ion Exchange Chromatography (SCX)
Best for: Zwitterions, amino acids, or when extraction is impossible.
Workflow (Catch and Release):
-
Column: Use a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).
-
Load: Dissolve salt in MeOH/Water and load onto the column.
-
Action: The amine binds to the sulfonic acid sites (
); non-basic impurities wash through.
-
-
Wash: Rinse with MeOH to remove neutrals/acids.
-
Release: Elute with 2M Ammonia in Methanol .
-
Action: The high pH ammonia displaces the target amine.
-
-
Finish: Evaporate the ammoniacal methanol to obtain pure free amine.
Summary of Solvents and Bases
| Method | Target Amine Type | Preferred Base | Preferred Solvent |
| Biphasic | Lipophilic / Aromatic | 1M NaOH | |
| Salting-Out | Hydrophilic / Small | Solid KOH / Sat. NaCl | |
| In-Situ | Moisture Sensitive | DIPEA / TEA | |
| SCX | Highly Polar / Zwitterion | Solid Phase Resin |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for biphasic extraction protocols).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic basis of pKa and solubility).
-
Biotage AB. "Strategies for the Purification of Amines." Biotage Application Notes. (Validation of SCX "Catch and Release" protocols).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. (Authoritative source for pKa values of organic amines).
-
Sigma-Aldrich (Merck). "Solid-Supported Reagents for Solution Phase Synthesis." Technical Bulletin. (Protocols for polymer-supported carbonate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Note: Nucleophilic Substitution Protocols for 4-sec-butoxyaniline
Executive Summary & Strategic Context
This guide details the nucleophilic substitution behaviors of 4-sec-butoxyaniline (CAS: 5385-75-1) .[1] Unlike simple anilines, the presence of the sec-butoxy group at the para position introduces specific electronic and steric factors that researchers must leverage for successful functionalization.[1]
Core Application: This molecule is primarily utilized as a nucleophile in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., diarylamines).[1] The electron-donating alkoxy group enhances the nucleophilicity of the amino nitrogen, making it highly reactive toward electrophiles in
Technical Challenges:
-
Over-Alkylation: The enhanced nucleophilicity increases the risk of forming tertiary amines or quaternary ammonium salts during alkylation.[1]
-
Steric Hinderance: While the sec-butyl group is remote (para), it adds lipophilicity and subtle conformational bias compared to methoxy analogs, affecting solubility profiles and crystallization.[1]
Mechanistic Insight: The Nucleophilic Engine
To design effective protocols, one must understand the electronic landscape of the molecule.[1]
-
Activation: The oxygen atom of the sec-butoxy group donates electron density into the benzene ring via resonance (+M effect).[1] This density is delocalized to the ortho and para positions.[1] Since the amino group is para to the alkoxy group, the nitrogen lone pair is not significantly destabilized by the alkoxy group (which would be the case if they were ortho or para to each other in a way that forced competition).[1] Instead, the ring is generally electron-rich.[1]
-
The Reaction Center: The Nitrogen atom is the exclusive nucleophilic center.[1] The aromatic ring is deactivated toward nucleophilic attack (it resists being a substrate for
) but the Nitrogen is activated as a nucleophile.[1]
Visualization: Reaction Pathways
The following diagram outlines the two primary substitution pathways covered in this guide.
Figure 1: Divergent nucleophilic pathways.[1] Top: Nucleophilic Aromatic Substitution (
Protocol A: Controlled N-Alkylation ( )
Objective: Mono-alkylation of 4-sec-butoxyaniline with benzyl bromide to form N-benzyl-4-sec-butoxyaniline. Challenge: Preventing the formation of the dialkylated byproduct.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 4-sec-butoxyaniline | 1.0 eq | Nucleophile |
| Benzyl Bromide | 0.95 eq | Electrophile (Limiting Reagent) |
| K₂CO₃ (anhydrous) | 2.0 eq | Base (Acid Scavenger) |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic (Promotes |
Step-by-Step Methodology
-
Preparation: Dissolve 4-sec-butoxyaniline (1.0 eq) in anhydrous MeCN (0.2 M concentration). Add powdered K₂CO₃ (2.0 eq).
-
Why: Using a weak, insoluble base prevents rapid deprotonation and moderates the reaction rate.[1]
-
-
Addition: Cool the suspension to 0°C. Add Benzyl Bromide (0.95 eq) dropwise over 30 minutes.
-
Critical Control: Using a slight deficit of the alkylating agent ensures the primary amine remains in excess relative to the alkylating agent at the moment of mixing, statistically favoring mono-alkylation.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Monitoring (Self-Validation):
-
TLC: Mobile phase Hexane:EtOAc (4:1).[1] The starting aniline will be the most polar spot (lowest
usually, depending on plate type, but often higher than product if H-bonding is significant).[1] Look for the emergence of a new spot. -
Validation: If a third, less polar spot appears (dialkylated), stop immediately.[1]
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography is required to separate the mono-alkylated product from unreacted aniline.[1]
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of a diarylamine scaffold by reacting 4-sec-butoxyaniline with 1-fluoro-4-nitrobenzene. Mechanism: Addition-Elimination.[1][3] The 4-sec-butoxyaniline attacks the electron-deficient ring of the nitrobenzene.[1]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 4-sec-butoxyaniline | 1.1 eq | Nucleophile |
| 1-Fluoro-4-nitrobenzene | 1.0 eq | Electrophile (Activated Substrate) |
| DMSO | Solvent | Polar Aprotic (Stabilizes Intermediate) |
| K₂CO₃ or Cs₂CO₃ | 2.5 eq | Base |
Step-by-Step Methodology
-
Setup: In a reaction vial, combine 1-fluoro-4-nitrobenzene (1.0 eq) and 4-sec-butoxyaniline (1.1 eq) in DMSO (0.5 M).
-
Base Addition: Add K₂CO₃ (2.5 eq).
-
Thermal Activation: Heat the mixture to 80-100°C.
-
Note: Fluorine is the preferred leaving group over Chlorine for
because its high electronegativity makes the ipso-carbon more electrophilic, accelerating the rate-determining attack step [2].[1]
-
-
Reaction Endpoint (Self-Validation):
-
Quench: Pour the reaction mixture into crushed ice/water. The product typically precipitates out as a solid due to the hydrophobic sec-butoxy and aryl groups.[1]
-
Isolation: Filter the solid. Wash copiously with water to remove DMSO and inorganic salts.[1] Recrystallize from Ethanol.[1]
Analytical Validation (QC)
To ensure the integrity of the synthesized 4-sec-butoxyaniline derivatives, look for these NMR signatures:
-
The sec-butoxy group:
-
NH Proton:
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews. The polar aprotic solvent effect is fundamental to stabilizing the anionic intermediate.[1] -
Leaving Group Effects: The "Fluorine Effect" in
(F >> Cl > Br > I) is due to the inductive stabilization of the transition state.[1] See Nucleophilic Aromatic Substitution - Nptel. -
Bisaniline Synthesis: Patent CN104011010B describes similar coupling reactions involving alkoxy-anilines and activated nitrobenzenes, validating the industrial relevance of this protocol.[1]
Sources
Troubleshooting & Optimization
Improving yield of 4-sec-butoxyaniline coupling reactions
Technical Support Ticket: #8842-SEC-BUTOXY Subject: Optimization Protocols for 4-sec-butoxyaniline Coupling Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are encountering yield issues with 4-sec-butoxyaniline (also known as p-sec-butoxyaniline). While the sec-butoxy group adds beneficial lipophilicity and electron density to the aromatic ring, it introduces specific challenges:
-
Oxidative Instability: The electron-rich aniline is prone to rapid oxidation (browning) which poisons catalysts.[1][2]
-
Steric/Electronic Mismatch: In Buchwald-Hartwig couplings, the nucleophilicity can lead to catalyst deactivation if the ligand is not sufficiently bulky.[1]
-
Purification Difficulties: The lipophilic tail often results in "oiling out" rather than crystallization.
This guide breaks down the troubleshooting into three modules: Reagent Integrity , Amide Coupling , and C-N Cross-Coupling .
Module 1: Reagent Integrity (The "Black Goo" Problem)
Issue: My starting material is dark brown/black. Can I use it? Verdict: No. Electron-rich anilines like 4-sec-butoxyaniline oxidize to form azo-dimers and quinoid impurities.[1][2] These impurities act as radical scavengers and catalyst poisons, particularly in Pd-catalyzed reactions.[1][2]
Troubleshooting Protocol: Acid-Base Rescue
Do not attempt to distill this compound at high temperatures if it is already degraded; you risk polymerization.[1][2] Use this "Chemical Rescue" protocol instead.
-
Dissolution: Dissolve the dark aniline in EtOAc (Ethyl Acetate).
-
Salt Formation: Wash the organic layer with 1M HCl . The aniline will protonate and move to the aqueous layer; neutral oxidized impurities (tars) will remain in the EtOAc.
-
Separation: Discard the organic layer (which should be dark).
-
Neutralization: Basify the aqueous layer with NaOH or NaHCO₃ until pH > 9. The aniline will oil out as a milky emulsion.
-
Extraction: Extract fresh into EtOAc or DCM. Dry over Na₂SO₄ and concentrate.
Visual Workflow: Purification Logic
Caption: Acid-base extraction workflow to separate 4-sec-butoxyaniline from non-basic oxidative impurities.
Module 2: Amide Coupling (Classical Synthesis)
Issue: Standard HATU/EDC couplings are stalling or yielding <50%. Diagnosis: While 4-sec-butoxyaniline is a good nucleophile, the sec-butoxy group at the para position pushes electron density into the ring.[1][2] If your carboxylic acid partner is sterically hindered, the reaction may stall. Furthermore, HATU byproducts can be difficult to separate from the lipophilic product.
Recommended Solution: Switch to T3P (Propanephosphonic Acid Anhydride)
T3P is superior for this substrate because it operates well in lipophilic solvents (EtOAc, Me-THF) where your aniline is most soluble, and its byproducts are water-soluble.[1][2]
Comparative Protocol:
| Feature | HATU / EDC Conditions | T3P Conditions (Recommended) |
| Solvent | DMF (High boiling, hard to remove) | EtOAc or 2-MeTHF (Green, easy evap) |
| Base | DIPEA (3.0 equiv) | Pyridine (2.5 equiv) or NMM |
| Workup | Column Chromatography often required | Water Wash (Byproducts are water soluble) |
| Yield | Moderate (Losses during DMF removal) | High (Product stays in organic phase) |
Step-by-Step T3P Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and 4-sec-butoxyaniline (1.1 equiv) in EtOAc (5-10 volumes).
-
Add Pyridine (2.5 equiv).[1]
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise.[1]
-
Allow to warm to RT. Note: If the acid is hindered, heat to 50°C.
-
Quench: Add water. Separate phases. Wash organic with 0.5M HCl, then NaHCO₃.[1]
Module 3: Buchwald-Hartwig Cross-Coupling
Issue: Reaction turns black immediately; virtually no conversion. Diagnosis: Electron-rich anilines like 4-sec-butoxyaniline bind tightly to Palladium(II) intermediates.[1][2] If you use older generation ligands (BINAP, DPPF) or simple triphenylphosphine, the aniline will saturate the metal center, preventing the reductive elimination step.
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, BrettPhos or RuPhos are engineered to provide the steric bulk necessary to "squeeze" the product off the metal center.
Optimized Catalytic System
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ (Avoid PdCl₂ sources if possible to reduce halide inhibition).
-
Ligand: BrettPhos (Primary recommendation) or RuPhos .[1]
-
Base: Cs₂CO₃ (Weak base) or NaOtBu (Strong base).[1][2] Use Cs₂CO₃ if your substrate has sensitive esters.
Visual Mechanism: Why Bulky Ligands Matter
Caption: The catalytic cycle. Without bulky ligands (BrettPhos), the electron-rich aniline binds too tightly at the yellow node, stalling the cycle.
Module 4: Isolation & Storage
Issue: The product is an oil that won't crystallize. Explanation: The sec-butyl chain disrupts crystal packing (entropy) and increases lipophilicity.[1][2]
Solidification Strategy: Convert the product to a Hydrochloride or Tosylate salt.
-
Dissolve the crude oil in minimal Diethyl Ether or MTBE.
-
Add 2M HCl in Ether (or p-TsOH in isopropanol) dropwise.
-
The salt should precipitate as a white/off-white solid.[1][2]
-
Filter and wash with ether.[1] This stabilizes the aniline against oxidation for long-term storage.[1][2]
References
-
Buchwald Ligands Review (Entegris/Sigma): Comprehensive guide on ligand selection for electron-rich anilines (BrettPhos/RuPhos).[1][2]
-
Source:[2]
-
-
T3P Coupling Reagent Guide: Mechanisms and advantages of Propanephosphonic Acid Anhydride over H
-
Purification of Anilines: Standard protocols for handling oxidation-prone aromatic amines.[1][2]
Sources
Technical Support Center: Amide Synthesis with Sterically Hindered Groups
Topic: Overcoming Steric Hindrance of the sec-Butoxy Group Ticket ID: #SB-AMIDE-001 Status: Open Support Level: Tier 3 (Advanced Organic Synthesis)
Issue Analysis: The sec-Butoxy Challenge
User Query: "I am attempting to couple a carboxylic acid with an amine, but one partner contains a sec-butoxy group (
Technical Diagnosis: The sec-butoxy group presents a dual challenge:
-
Steric Bulk (Cone Angle): Unlike a simple methoxy or ethoxy group, the sec-butoxy moiety is branched at the alpha-carbon relative to the oxygen. This creates a significant "cone of exclusion" that blocks the trajectory of the incoming nucleophile (if on the acid) or shields the nitrogen lone pair (if on the amine).
-
Electronic Deactivation: If the sec-butoxy group is ortho to an aniline nitrogen, it acts as an electron-donating group (EDG), technically increasing nucleophilicity. However, the steric penalty outweighs this electronic benefit, preventing the formation of the tetrahedral intermediate required for amide coupling.
Decision Matrix: Selecting the Right Protocol
Do not waste time with standard carbodiimides (EDC/DCC) or standard uroniums (HBTU) for this substrate. Use the following logic flow to select your reagent.
Figure 1: Decision tree for selecting coupling reagents based on substrate sensitivity and steric demand.
Protocol A: The "Gold Standard" (T3P)
Reagent: Propylphosphonic Anhydride (T3P) Why it works: T3P is a cyclic anhydride.[1] Upon reaction, it forms a mixed anhydride with the carboxylic acid.[2] The cyclic structure reduces the degrees of freedom in the transition state, effectively "clamping" the reactants together despite the steric bulk of the sec-butoxy group. It also minimizes epimerization.[2][3]
Experimental Procedure
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add DIPEA (3.0 equiv) or Pyridine (5.0 equiv). Note: Pyridine often gives higher yields with T3P due to acylation catalysis.
-
Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to RT. If conversion is low after 4 hours, heat to 50–60 °C. T3P is thermally stable.
-
Workup (Self-Validating): Wash the organic layer with water, then 10% NaOH, then water.
Protocol B: The "Bunker Buster" (In Situ Acyl Fluorides)
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH. Why it works: Acyl fluorides are unique.[5] They are highly reactive toward amines but, unlike acid chlorides, are relatively stable to water and less prone to "ketene" formation (a major pathway for racemization). The small size of the fluoride atom causes less steric clash with the sec-butoxy group than the bulky leaving group of an OBt ester (from HATU).
Experimental Procedure
-
Activation: Dissolve carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in DCM or DMF.
-
Base: Add DIEA (2.5 equiv). Stir for 30 minutes at 0 °C to RT.
-
Checkpoint: Monitor by TLC/LCMS. You are looking for the conversion of Acid (M+1) to Acyl Fluoride (often invisible on LCMS as it hydrolyzes or reacts with MeOH, look for the methyl ester peak if using MeOH injection).
-
-
Coupling: Add the sec-butoxy containing amine (1.2 equiv).
-
Conditions: Stir at RT. If the sec-butoxy group is on the amine (hindered nucleophile), heating to 40 °C is safe with acyl fluorides.
Protocol C: The "Last Resort" (Ghosez's Reagent)
Reagent: 1-Chloro-N,N,2-trimethylpropenylamine. Why it works: This reagent converts carboxylic acids to acid chlorides under neutral conditions. Standard SOCl2 creates HCl, which can cleave the sec-butoxy ether (acid-labile ether cleavage). Ghosez's reagent avoids this side reaction.
Experimental Procedure
-
Preparation: Dissolve carboxylic acid (1.0 equiv) in dry DCM.
-
Chlorination: Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.
-
Coupling: Do NOT isolate. Add the amine (1.2 equiv) and a base (Et3N or DIEA, 2.0 equiv) directly to the reaction mixture.
-
Purification: Standard aqueous workup.
Comparative Data Analysis
The following table summarizes expected outcomes for a generic coupling involving a sec-butoxy-substituted partner.
| Feature | HATU / HBTU | T3P (Propylphosphonic Anhydride) | Acyl Fluoride (TFFH) | Acid Chloride (SOCl2) |
| Steric Tolerance | Low | High | Very High | Very High |
| Yield (Typical) | < 20% | 65 - 85% | 70 - 90% | 50 - 90% |
| Epimerization | Moderate | Very Low | Low | High |
| Ether Stability | Good | Excellent | Excellent | Poor (HCl risk) |
| Workup | Difficult (removes urea) | Easy (Water soluble) | Moderate | Moderate |
Mechanism of Action (T3P)
Understanding why T3P works helps you troubleshoot. The cyclic transition state is key.
Figure 2: T3P activation mechanism. The cyclic nature of the reagent pre-organizes the transition state, lowering the activation energy required to overcome the steric hindrance of the sec-butoxy group.
FAQ & Troubleshooting
Q: I used T3P but the reaction stalled at 50% conversion. Should I add more T3P? A: No. Adding more T3P often leads to impurity formation. Instead, add a catalytic amount of DMAP (0.1 equiv). DMAP reacts with the T3P-active ester to form an N-acyl pyridinium species, which is more reactive toward the hindered amine but less sterically demanding than the T3P-adduct itself.
Q: My sec-butoxy group is acid-sensitive. Can I use Ghosez's reagent?
A: Yes, but you must be careful. Ghosez's reagent itself is neutral, but the coupling releases HCl (captured by the base). Ensure you use an excess of base (DIEA) to buffer the medium immediately. Do not use Thionyl Chloride (
Q: Can I use microwave irradiation? A: Yes. For Protocol A (T3P), microwave heating to 80–100 °C for 10–20 minutes is highly effective. The thermal energy helps overcome the rotational barrier caused by the sec-butoxy group.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5][7][10][11][12][13] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.
-
Carpenter, R. D., et al. (2006). Efficient synthesis of sterically hindered amides using TFFH. Journal of the American Chemical Society. (Referenced via general Acyl Fluoride protocols).
-
Archimica (Now Euticals). T3P® (Propanephosphonic acid anhydride) Technical Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 4. reddit.com [reddit.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. par.nsf.gov [par.nsf.gov]
Troubleshooting solubility issues of (4-Sec-butoxyphenyl)amine HCl in organic solvents
Executive Summary: The "Ionic Lattice" Conflict
You are likely encountering a fundamental thermodynamic conflict. (4-Sec-butoxyphenyl)amine hydrochloride (CAS: 1087751-49-2) exists as an ionic crystal lattice.[1][2] While the organic part of the molecule (the sec-butoxyphenyl group) is lipophilic and wants to dissolve in organic solvents (DCM, EtOAc, Toluene), the ionic part (the ammonium chloride salt) demands a high-dielectric medium (Water, Methanol, DMSO) to dissociate.[3]
In non-polar or moderately polar organic solvents, the solvent cannot overcome the lattice energy of the salt.[3] To fix this, you must either break the lattice (free-basing) or solvate the ions (polarity modification). [2]
Part 1: Diagnostic & Decision Matrix
Before modifying your protocol, determine your downstream application.[2][3] The "correct" solubility fix depends entirely on what you intend to do with the solubilized compound.[2]
Part 2: Troubleshooting Protocols
Method A: Biphasic Free-Basing (The Gold Standard)
Use this if you need a pure, organic-soluble starting material.[1][2]
The HCl salt is water-soluble; the free base is organic-soluble.[1][2] By adjusting the pH, we "switch" the molecule's preference.[2][3]
The Chemistry:
Step-by-Step Protocol:
-
Dissolution: Suspend the (4-Sec-butoxyphenyl)amine HCl in a minimal amount of water.[1][2] If it struggles to dissolve, warm slightly to 35°C.[2][3]
-
Organic Layer: Add an equal volume of your target organic solvent (DCM or EtOAc are best; Ether is acceptable but may require more volume).[2]
-
Neutralization: While stirring, slowly add 1M NaOH (or sat. NaHCO₃ for milder conditions) until the aqueous pH reaches >10.[2]
-
Observation: The solid in the water layer will disappear, and the organic layer may darken slightly as the free amine migrates into it.[3]
-
-
Extraction: Separate the layers. Extract the aqueous layer 2x more with fresh organic solvent.[2]
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Result: You now have the Free Base oil/solid.[2] This will dissolve instantly in DCM, THF, Toluene, or Hexanes.[3]
Method B: In-Situ Neutralization (For Anhydrous Reactions)
Use this if you cannot use water (e.g., moisture-sensitive acyl chlorides or isocyanates).[1][2]
You do not need to isolate the free base.[2] You can "liberate" it directly in the reaction vessel using a soluble organic base.[2]
The Mechanism: The organic base (e.g., Triethylamine) acts as a proton scavenger. It is more basic (pKa ~10.[2]7) than the aniline (pKa ~4-5), so it steals the proton, forming a soluble amine and an insoluble ammonium salt (TEA[3]·HCl).
Step-by-Step Protocol:
-
Suspension: Suspend the amine HCl salt in anhydrous DCM or THF. It will look cloudy (slurry).[2]
-
Scavenger Addition: Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]
-
Equilibration: Stir for 10-15 minutes.
-
Proceed: Add your electrophile (e.g., Acid Chloride).[2]
Part 3: Solvent Compatibility Data
The following table summarizes solubility behaviors based on the polarity index and dielectric constants of common solvents relative to aniline salts [1][2].
| Solvent System | Solubility of HCl Salt | Solubility of Free Base | Recommended Use |
| Water | High | Very Low | Extraction / Workup |
| Methanol / Ethanol | High | High | Crystallization / Analysis |
| DCM (Dichloromethane) | Very Low (Suspension) | High | Synthesis (requires Method B)[1][2] |
| EtOAc (Ethyl Acetate) | Insoluble | High | Extraction / Synthesis |
| Toluene | Insoluble | High | High-temp reactions |
| DMSO / DMF | High | High | General Solvent (Hard to remove) |
| Hexanes / Heptane | Insoluble | Moderate/High | Precipitation / Purification |
Part 4: Frequently Asked Questions (FAQ)
Q: I tried Method A (Extraction), but I got a third "rag" layer or emulsion. What happened? A: The sec-butoxy group adds significant lipophilicity, acting like a surfactant.[1][2]
-
Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength. This forces the organic compounds out of the water phase ("Salting Out").[2] Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.[2]
Q: Can I just heat the DCM to get it to dissolve? A: No. Heating an ionic salt in a non-polar solvent generally does not work and risks decomposing your compound or boiling off the solvent (DCM boils at ~40°C). You are fighting lattice energy, not kinetics. You must change the chemistry (add base) or the solvent polarity.
Q: Why use DIPEA instead of Pyridine for Method B? A: Pyridine (pKa ~5.[2]2) is often too weak to fully deprotonate the anilinium salt (pKa ~4-5) effectively in equilibrium.[1][2] DIPEA (pKa ~10-11) is a stronger base and sterically hindered, preventing it from acting as a nucleophile and interfering with your main reaction (e.g., alkylation) [3].[1][2][3]
Q: I need to run an NMR. Which solvent should I use? A:
-
For the Salt: DMSO-d6 or Methanol-d4.[1][2] (Do not use CDCl3; it will not dissolve, and the acidity of CDCl3 can affect the salt equilibrium).
-
For the Free Base: CDCl3 is the standard.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11159518, 4-(tert-Butoxy)aniline (Analogous Structure).[1][2] Retrieved from [Link]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for amine salt solubility and extraction protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic source for base selection in nucleophilic substitution).[2]
Sources
Purification methods for 4-sec-butoxyaniline derivatives: recrystallization vs chromatography
Ticket ID: #PUR-4SBA-001 Subject: Purification Strategy: Recrystallization vs. Chromatography Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Introduction & Triage
Welcome to the Purification Support Hub. You are working with 4-sec-butoxyaniline , a compound belonging to the electron-rich alkoxyaniline class.[1]
Technical Profile:
-
Chemical Nature: Weak base (pKa ~5.3–5.5), electron-rich aromatic ring.[1]
-
Physical State: Likely a low-melting solid or viscous oil due to the sec-butyl branching disrupting crystal packing (unlike the linear n-butoxy analog).[1]
-
Major Liability: High susceptibility to oxidation (turning brown/black) due to the electron-donating alkoxy group.[1]
Immediate Action Required: Before proceeding, determine your purification path using the decision matrix below. Alkoxyanilines present a unique challenge: they often "oil out" during recrystallization and "streak" during chromatography.[1]
Diagnostic Flowchart: Method Selection
Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and impurity profile.
Method A: Recrystallization (The "Salt" Strategy)
Best For: High-scale purification (>5g), removal of inorganic salts, and stabilizing oily anilines.[1]
The "Expert" Insight: Handling the "Oil-Out"
The sec-butyl group introduces steric bulk and asymmetry, often preventing the free base from crystallizing well. Recommendation: Do not attempt to recrystallize the free base if it is an oil. Convert it to a salt (Hydrochloride or Oxalate).[1] The salt lattice is rigid, higher melting, and resistant to oxidation.
Protocol: Hydrochloric Acid Salt Formation & Recrystallization
-
Dissolution: Dissolve crude 4-sec-butoxyaniline in a minimum amount of dry Diethyl Ether or Ethyl Acetate .[1]
-
Salt Precipitation:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) with vigorous stirring.
-
Observation: A white to off-white precipitate (the hydrochloride salt) should form immediately.[1]
-
-
Collection: Filter the solid under Argon (to prevent moisture absorption). Wash with cold ether.[1]
-
Recrystallization of the Salt:
-
Regeneration (Optional): If the free base is required for the next step, suspend the pure salt in water, basify with NaHCO₃, and extract into organic solvent.
Troubleshooting Recrystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent boiling point is higher than the melting point of the solvated compound.[1] | Switch to a lower-boiling solvent (e.g., from Ethanol to Methanol).[1] Use the "Salt Formation" protocol above. |
| Colored Crystals | Oxidation products (quinones/azobenzenes) trapped in lattice.[1] | Add Sodium Dithionite (reducing agent) to the recrystallization solvent to bleach the color. Activated charcoal is also effective but lowers yield.[1] |
| No Precipitation | Solution is not saturated or super-saturation is too stable.[1] | Scratch the glass vessel wall; add a "seed" crystal; cool to -20°C. |
Method B: Chromatography (The Precision Tool)
Best For: Lower scale (<5g), separating structural isomers (e.g., ortho- vs para-), or removing non-polar oxidation tars.[1]
The "Expert" Insight: The Tailing Problem
Anilines interact strongly with the acidic silanol groups (Si-OH) on silica gel via hydrogen bonding. This causes "streaking" or "tailing," where the compound elutes over a wide volume, ruining separation. Solution: You must neutralize the silica acidity.
Protocol: Amine-Modified Flash Chromatography[1]
Mobile Phase Preparation:
-
Base Modifier: Triethylamine (TEA) or 1% Aqueous Ammonia.[1]
-
Solvent System: Hexane / Ethyl Acetate (most common) or DCM / Methanol (for polar impurities).
Step-by-Step Workflow:
-
Column Pre-treatment (Critical):
-
Flush the packed silica column with Hexane containing 1% Triethylamine (TEA).
-
Why? The TEA binds to the active acidic sites on the silica, "deactivating" them before your sample arrives.
-
-
Elution:
-
Run the column with your gradient (e.g., 5%
30% EtOAc in Hexane) keeping 0.5% TEA in the mobile phase throughout.
-
-
Monitoring:
Troubleshooting Chromatography
| Issue | Diagnosis | Solution |
| Broad/Tailing Peaks | Silica acidity is still active.[1] | Increase TEA concentration to 1-2%. Switch to "Base-Deactivated Silica" (commercial grade).[1] |
| Compound Decomposition | Oxidation on the column. | Use degassed solvents.[1][3] Flush column with Nitrogen.[1][3][4] Collect fractions rapidly into flasks containing antioxidants (e.g., BHT) if storage is required.[1] |
| Co-elution with TEA | TEA has similar boiling point/polarity.[1] | After column, dissolve residue in EtOAc and wash 3x with water to remove residual TEA. |
Comparative Analysis
Use this table to justify your method selection in your lab notebook or regulatory filing.
| Feature | Recrystallization (Salt Method) | Flash Chromatography (Modified) |
| Purity Potential | >99% (Excellent for removing homologs) | 95-98% (Excellent for removing tars) |
| Yield | 60-80% (Losses in mother liquor) | 85-95% (High recovery) |
| Scalability | High (kg scale feasible) | Low (Gram scale limit usually) |
| Time Efficiency | Slow (Hours to Days for cooling) | Fast (1-3 Hours) |
| Cost | Low (Solvents only) | High (Silica + Solvents + Disposal) |
| Stability | High (Salts are shelf-stable) | Low (Free base oxidizes rapidly) |
Storage & Stability (Critical)
4-sec-butoxyaniline derivatives are air-sensitive .[1]
-
Storage: Store under Argon/Nitrogen atmosphere.
-
Temperature: < -20°C (Freezer).
-
Container: Amber glass vials (protect from light).
-
Stabilizer: If storing as a free base oil, consider adding a trace of BHT (butylated hydroxytoluene) if downstream chemistry permits.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for aniline purification and salt formation).
-
Phenomenex Technical Support. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com.[1] Link (Mechanism of amine interaction with silica silanols).
-
Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution."[1] Accounts of Chemical Research, 1988 , 21, 456-463.[1][5] Link (pKa data for aniline derivatives).
-
Santa Cruz Biotechnology. "4-Butoxyaniline Product Data Sheet." SCBT.com.[1] Link (Physical properties and storage recommendations).
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-us.com.[1] Link (Use of TEA in chromatography of bases).
Sources
Stability of (4-Sec-butoxyphenyl)amine hydrochloride under basic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Sec-butoxyphenyl)amine hydrochloride. It addresses common stability issues encountered when this compound is subjected to basic (alkaline) conditions, offering troubleshooting workflows, preventative measures, and validated analytical protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound in basic solutions.
Q1: Why did my solution of this compound turn yellow, brown, or pink after I added a base?
This is the most frequently observed issue and is almost always due to oxidation. The hydrochloride salt is stable, but adding a base deprotonates the anilinium ion to form the free amine, (4-Sec-butoxyphenyl)amine. This free amine, like many aniline derivatives, is highly susceptible to air oxidation.[1][2] The electron-donating nature of both the amino group and the sec-butoxy group makes the aromatic ring electron-rich and prone to losing electrons.[1] This oxidation process forms highly colored conjugated species, such as quinone-imines and polymeric materials, leading to the observed discoloration.[1][3] The process is often accelerated by light and the presence of trace metal ions.[2][4]
Q2: I added a base to my aqueous solution of this compound and a precipitate formed. What happened?
You have likely precipitated the free amine form of the compound. Amine hydrochloride salts are generally much more soluble in water than their corresponding free base forms.[5] By adding a base, you neutralize the hydrochloric acid salt, converting the polar, water-soluble anilinium chloride into the less polar, and therefore less water-soluble, (4-Sec-butoxyphenyl)amine free base. If the concentration of the free base exceeds its solubility limit in your solvent system, it will precipitate out of the solution.
Q3: At what pH should I expect the hydrochloride salt to convert to the free amine?
The conversion from the salt to the free base is governed by the pKa of the conjugate acid (the anilinium ion). While the specific pKa for (4-Sec-butoxyphenyl)amine is not readily published, we can estimate it based on similar structures like aniline (pKa ≈ 4.6). The alkoxy group is slightly electron-donating, which may increase the pKa slightly. A general rule of thumb is that the compound will be approximately 50% in its free base form when the pH of the solution equals the pKa. To ensure >99% conversion to the free base, the pH should be at least 2 units higher than the pKa. Therefore, at a pH of 7 or higher, you can expect a significant and increasing proportion of the compound to be in its free amine form.
Q4: Is the ether linkage in (4-Sec-butoxyphenyl)amine susceptible to cleavage under basic conditions?
The sec-butoxy ether linkage is generally very stable under basic conditions. Ether hydrolysis typically requires harsh acidic conditions.[6][7] Under the standard basic conditions (e.g., pH 8-12) used in most laboratory experiments, cleavage of this ether bond is highly unlikely and should not be considered a primary degradation pathway. The principal stability concern remains the oxidation of the amine group.
Section 2: Core Stability Mechanisms
Understanding the chemical pathways of degradation is critical for designing robust experiments. For (4-Sec-butoxyphenyl)amine, the primary mechanism of concern in basic media is oxidative degradation.
Deprotonation and Oxidation Pathway
The degradation cascade begins the moment a base is introduced.
-
Deprotonation: The stable, water-soluble hydrochloride salt is neutralized by the base (e.g., OH⁻) to yield the free amine. This conversion is rapid and is the prerequisite for the subsequent degradation.
-
Oxidation: The free amine is susceptible to oxidation by atmospheric oxygen. This process can be complex, often involving single-electron transfer to form radical cations, which can then dimerize or react further with oxygen to form nitroso, nitro, and azo compounds, and ultimately, colored polymeric species.[8][9] The rate of this oxidation is significantly faster at higher pH values (in the alkaline range).[10]
The diagram below illustrates this primary degradation pathway.
Caption: Deprotonation and subsequent oxidation pathway.
Section 3: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Unexpected Color Change (Yellow/Brown/Pink)
-
Symptom: Your initially colorless solution rapidly or gradually changes color after making it basic.
-
Primary Cause: Air oxidation of the free amine.
-
Troubleshooting Workflow: Follow the decision tree below to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Precipitation or Solution Cloudiness
-
Symptom: Upon or after adding a base to an aqueous solution, the solution becomes cloudy or a solid precipitate forms.
-
Primary Cause: The concentration of the generated free amine has exceeded its solubility limit in the aqueous solvent.[11]
-
Solutions:
-
Work at a Lower Concentration: The simplest solution is to reduce the initial concentration of the hydrochloride salt.
-
Use an Organic Co-solvent: If the experimental conditions permit, add a water-miscible organic solvent (e.g., methanol, ethanol, acetonitrile, or THF) to the aqueous buffer before adding the compound. This will increase the solubility of the non-polar free amine.
-
Perform a Solubility Test: Determine the solubility of the free base in your desired final solvent system to establish a working concentration range.
-
Section 4: Protocols for Stability Assessment
For quantitative analysis and to ensure the integrity of your experiments, a systematic stability assessment is crucial. This is a core requirement in pharmaceutical development, often referred to as a forced degradation study.[12][13][14]
Protocol: Forced Degradation Under Basic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability profile, in line with ICH guidelines.[12][15]
Objective: To generate degradation products of (4-Sec-butoxyphenyl)amine under basic hydrolysis conditions for analytical method development.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in water or a 50:50 water:acetonitrile mixture to a final concentration of 1.0 mg/mL.
-
Initiate Degradation: In a volumetric flask, mix 5.0 mL of the stock solution with 5.0 mL of 0.1 M NaOH. This creates a solution with a drug concentration of 0.5 mg/mL in 0.05 M NaOH.
-
Incubate: Store the solution at a controlled temperature (e.g., 60°C) to accelerate degradation.[13][16]
-
Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize: Immediately quench the degradation by neutralizing each aliquot. For a 1.0 mL aliquot, add 1.0 mL of 0.05 M HCl. This step is critical to stop further degradation before analysis.
-
Analyze: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[17][18] It must separate the parent peak from all degradation products and impurities.[19][20]
Objective: To separate and quantify (4-Sec-butoxyphenyl)amine from its base-induced degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Section 5: Interpreting Stability Data
Data from forced degradation studies should be summarized clearly to assess stability. The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without degrading the sample completely.[12][16]
Table 1: Example Stability Data for (4-Sec-butoxyphenyl)amine at 60°C
| Condition | Time (hours) | % Parent Compound Remaining (Area %) | Observations |
| 0.05 M NaOH | 0 | 99.8% | Clear, colorless |
| 0.05 M NaOH | 2 | 95.2% | Faint yellow tint |
| 0.05 M NaOH | 4 | 90.1% | Light yellow |
| 0.05 M NaOH | 8 | 81.5% | Yellow-brown |
| 0.05 M NaOH | 24 | 65.7% | Dark brown |
| 0.05 M NaOH (under N₂) | 24 | 98.9% | Clear, colorless |
The data clearly demonstrates that degradation is significant in the presence of base and air, but is almost completely inhibited under an inert nitrogen atmosphere, confirming that oxidation is the primary degradation pathway.
References
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.Journal of Environmental Sciences.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.ResolveMass.
- Mechanisms of oxidation of aniline and related compounds in basic solution.ACS Publications.
- A practical guide to forced degradation and stability studies for drug substances.Quotient Sciences.
- Solubility of organic amine salts.Sciencemadness.org.
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.MDPI.
- Help with making acidic aniline blue staining.Reddit.
- Preventing oxidation of the aniline group during complexation.BenchChem.
- Preventing oxidation of 2-(Allyloxy)aniline during storage.BenchChem.
- Oxidation of Aniline using Different Reaction Pathways.Asian Publication Corporation.
- Anilines: Reactions, Reaction Mechanisms and FAQs.Allen.
- Stability-indicating hplc method: Topics by Science.gov.Science.gov.
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Forced Degradation to Develop Stability-indicating Methods.Pharmaceutical Outsourcing.
- Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
- Why does color of aniline change during storage? Please give chemical reactions if possible.ResearchGate.
- Stability-indicating HPLC method optimization using quality.Journal of Applied Pharmaceutical Science.
- Stability Indicating HPLC Method Development and Validation.SciSpace.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.LCGC International.
- Chemical Properties of Amines.CK-12 Foundation.
- Chemical Properties of Amines. Bases and Salt Formation.Chemistry LibreTexts.
- Aniline | Medical Management Guidelines.ATSDR - CDC.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.
- Properties of Amines and their Hydrochloride Salt.ResearchGate.
- Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines.ResearchGate.
- Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.BenchChem.
- The stability of polyaniline in strongly alkaline or acidic aqueous media.ResearchGate.
- Factors contributing to the stability of alkoxysilanes in aqueous solution.Gelest, Inc..
- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.ResearchGate.
- 3-(butan-2-yloxy)aniline hydrochloride.Sigma-Aldrich.
- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.PMC.
- ANILINE HYDROCHLORIDE Safety Data Sheet.Penta Chemicals.
- Hydrolytic Stability of Hydrazones and Oximes.SciSpace.
- ANILINE HYDROCHLORIDE.NOAA - CAMEO Chemicals.
- 3-(sec-Butoxy)aniline.Santa Cruz Biotechnology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 19. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Times for Sterically Hindered Aniline Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of reactions involving sterically hindered aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes. Steric hindrance around the nitrogen atom in aniline derivatives can significantly decrease nucleophilicity, leading to sluggish or failed reactions. This resource provides a structured approach to overcoming these challenges in common transformations such as C-N cross-coupling, N-acylation, and N-alkylation.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during experiments in a question-and-answer format, offering explanations for the underlying chemical principles and actionable solutions.
C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig amination of a 2,6-disubstituted aniline with an aryl halide is extremely slow or failing. What are the primary factors to investigate?
Answer: Sluggish or failed Buchwald-Hartwig aminations with sterically hindered anilines are common and typically stem from the challenging oxidative addition and reductive elimination steps in the catalytic cycle. The bulky substituents on the aniline impede its coordination to the metal center and subsequent bond formation.
Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Explanation of Troubleshooting Steps:
-
Catalyst System: The choice of ligand is paramount. For sterically hindered anilines, standard phosphine ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands are designed to promote both the oxidative addition and reductive elimination steps. These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the hindered aniline.[1][2][3] Consider screening a panel of ligands to identify the optimal one for your specific substrate combination. For particularly challenging couplings, copper-catalyzed systems can be a viable alternative to palladium.[4]
-
Base Selection: A strong, non-nucleophilic base is crucial. Weaker bases may not efficiently deprotonate the hindered aniline, leading to a low concentration of the active nucleophile. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can also influence the catalyst's activity and stability.
-
Solvent and Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with hindered substrates.[5] Solvents with higher boiling points, such as toluene or 1,4-dioxane, are therefore frequently employed. Ensure your chosen solvent is anhydrous, as water can deactivate the catalyst and hydrolyze reagents.
-
Reagent Quality and Stoichiometry: Cross-coupling reactions are highly sensitive to air and moisture.[6] Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent is a critical step.[7] Using a slight excess of the aniline (1.1-1.2 equivalents) can sometimes improve reaction rates.
Question: I am observing significant side product formation, including hydrodehalogenation of my aryl halide. What is the cause and how can I mitigate this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and is often promoted by β-hydride elimination from the palladium-alkoxide complex formed with the base. This side reaction becomes more competitive when the desired C-N bond formation is slow, which is the case with sterically hindered anilines.
Mitigation Strategies:
-
Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that favors the desired C-N coupling pathway.
-
Base Selection: The choice of base can significantly impact the extent of hydrodehalogenation. In some cases, switching from an alkoxide base to a carbonate or phosphate base can reduce this side reaction.
-
Temperature Control: While higher temperatures are often needed, excessive heat can promote side reactions. It's a delicate balance; try to find the minimum temperature required for a reasonable reaction rate.
N-Acylation Reactions
Question: My N-acylation of a 2,6-disubstituted aniline with an acid anhydride is giving a very low yield, even at elevated temperatures. How can I improve this?
Answer: The low nucleophilicity of the nitrogen in a sterically hindered aniline is the primary reason for poor acylation yields. The bulky ortho substituents physically block the approach of the acylating agent.
Optimization Strategies:
-
More Reactive Acylating Agent: Switch from an acid anhydride to a more electrophilic acyl chloride.[8] Acyl chlorides are significantly more reactive and can often overcome the steric barrier.[8]
-
Catalyst: The use of a nucleophilic catalyst is highly recommended. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for this transformation.[8] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[8]
-
Reaction Conditions: If the reaction is still sluggish, consider using a stronger, non-nucleophilic base to deprotonate the aniline, thereby increasing its nucleophilicity. However, be cautious as this can also promote side reactions.
Caption: Catalytic cycle of DMAP in N-acylation.
N-Alkylation Reactions
Question: I am attempting a direct N-alkylation of a hindered aniline with an alkyl halide, but the reaction is not proceeding. What are my options?
Answer: Direct N-alkylation of sterically hindered anilines via an SN2 pathway is often challenging due to the low nucleophilicity of the aniline and steric hindrance at both the nucleophile and potentially the electrophile.
Alternative Approaches:
-
Reductive Amination: This is a powerful alternative that involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. This method avoids the direct SN2 displacement and can be effective for hindered substrates.
-
Transition Metal Catalysis: Recent advances have shown that manganese pincer complexes can catalyze the N-alkylation of anilines with alcohols, including sterically hindered ones.[9] This "hydrogen borrowing" methodology is an efficient and atom-economical approach.[9]
-
Visible Light-Induced Copper Catalysis: For the alkylation of aliphatic amines with hindered halides, a copper-catalyzed method using visible light has been developed, which may be adaptable to hindered anilines.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A1: The general order of reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl chlorides are the least reactive due to the strong C-Cl bond, and their successful coupling often requires more specialized and highly active catalyst systems.[7]
Q2: Can I use ammonia as a nucleophile to synthesize primary hindered anilines?
A2: The direct use of ammonia in Buchwald-Hartwig amination is challenging due to its tight binding to the palladium catalyst.[11] However, ammonia equivalents such as benzophenone imine can be used, followed by hydrolysis to yield the primary aniline.[11][12]
Q3: How does the electronic nature of the substituents on the aniline affect its reactivity?
A3: Electron-donating groups on the aniline ring increase the electron density on the nitrogen, making it more nucleophilic and generally increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[13]
Q4: Are there any metal-free alternatives for C-N bond formation with hindered anilines?
A4: While less common for highly hindered systems, methods like nucleophilic aromatic substitution (SNAr) can be employed if the aromatic ring is sufficiently activated with strong electron-withdrawing groups. Recently, aryne-mediated C-N arylation of anilines has been reported as a metal-free approach.[14]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Hindered Aniline
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the aryl halide (1.0 equivalent), the hindered aniline (1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene).
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]
Table 1: Comparison of Ligands for the Coupling of 2,6-Dimethylaniline with 4-Chlorotoluene
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | 2 | NaOtBu | 100 | 24 | <5 |
| Xantphos | 2 | NaOtBu | 100 | 18 | 45 |
| RuPhos | 2 | NaOtBu | 100 | 12 | 85 |
| AlisonPhos | 1.5 | NaOtBu | 100 | 8 | 92[3] |
This is representative data and actual results may vary.
References
- Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Billingsley, K. L., & Buchwald, S. L. (2007). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society.
- Ikawa, T., & Buchwald, S. L. (2010). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society.
- Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- BenchChem. (2023). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline. BenchChem.
- Solomons, T. W. G., & Fryhle, C. B. (2011). Steric inhibition of protonation in o-substituted anilines. Organic Chemistry.
- Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Ma, D., et al. (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society.
- BenchChem. (2025).
- Lalic, G., et al. (2013). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
- Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications (Cambridge, England), 51(55), 11048–11051.
- Wikipedia. (2023).
- Jones, C., & Stasch, A. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Molecules.
- O'Hara, F., & Gaunt, M. J. (2013). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center.
- Lalic, G., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
- Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Li, Z., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- Matier, C. D., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society.
- BenchChem. (2025). Optimization of reaction conditions for aniline synthesis. BenchChem.
- Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Procter, D. J., & Li, Y. (2023). Aryne‐Enabled C−N Arylation of Anilines.
- Ananikov, V. P., et al. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem.
- Sommer, H. Z., & Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
- Jones, C., & Stasch, A. (2025). Synthesis of New Sterically Hindered Anilines. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Zhu, C., et al. (2021). Nucleophilic substitution at sterically hindered carbon centers.
- Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps.
- Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of (4-Sec-butoxyphenyl)amine
Introduction: The Analytical Imperative for (4-Sec-butoxyphenyl)amine
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. (4-Sec-butoxyphenyl)amine, an aromatic amine intermediate, presents a unique analytical challenge. Its purity profile—a comprehensive accounting of process-related impurities and potential degradants—must be meticulously characterized. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this task, offering the resolution and sensitivity required for robust purity analysis.[1]
This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of strategic approaches to developing a stability-indicating HPLC method for (4-Sec-butoxyphenyl)amine. We will dissect the causal logic behind selecting a stationary phase, optimizing the mobile phase, and designing a forced degradation study that ensures the final method is not just functional, but scientifically sound and regulatorily compliant.
Foundational Strategy: Analyte Characterization and Regulatory Context
Before a single sample is injected, a successful method development campaign begins with a thorough understanding of the analyte and the regulatory landscape.
(4-Sec-butoxyphenyl)amine: Physicochemical Profile
-
Structure & Polarity: As an aromatic amine with a sec-butoxy alkyl chain, the molecule is predominantly non-polar or hydrophobic. This immediately suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[2][3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is more polar. Non-polar compounds like our analyte will interact more strongly with the stationary phase, leading to longer retention.[2]
-
Acidity/Basicity (pKa): The amine functional group is basic. Its state of ionization is therefore dependent on the pH of the mobile phase. This is the most critical variable we can manipulate to control retention and peak shape. Operating at a pH at least two units away from the analyte's pKa is essential for reproducibility. For a basic amine, this means working at either a low pH (e.g., < 4) to ensure it is fully protonated (BH+) or a high pH (e.g., > 9) to ensure it is in its neutral free-base form (B).
-
UV Absorbance: The presence of the benzene ring confers UV activity, which is necessary for detection. Aromatic amines typically exhibit strong absorbance in the 200-300 nm range, providing a clear signal for quantification.[4][5] A UV scan of the analyte is the first experimental step to determine the optimal detection wavelength (λ-max).
The Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for analytical method validation. Our development and validation strategy will be grounded in the principles of ICH Q2(R2) on Validation of Analytical Procedures and ICH Q14 on Analytical Procedure Development.[6][7][8][9] A key requirement is that the method must be stability-indicating , meaning it can unequivocally separate the API from its degradation products.[10][11] This is proven through forced degradation studies.[10][12][13]
Strategic Comparison of Methodologies
A robust method is developed by systematically evaluating and comparing key chromatographic parameters. We will explore three distinct stationary phases, each offering a different separation mechanism, and compare two mobile phase pH strategies.
Part A: The Critical Choice of Stationary Phase
The column is the heart of the separation. While a standard C18 is the conventional starting point, alternative chemistries can provide orthogonal selectivity, which is invaluable for resolving complex impurity profiles.
| Stationary Phase | Primary Interaction Mechanism | Advantages for (4-Sec-butoxyphenyl)amine Analysis | Potential Disadvantages |
| Method 1: C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | Universal Starting Point: Excellent retention for non-polar compounds. The most widely used and well-characterized phase.[1][14] | May not resolve structurally similar aromatic impurities or isomers that have similar hydrophobicity. |
| Method 2: Phenyl (Phenylpropyl) | Hydrophobic interactions plus π-π (pi-pi) interactions with the aromatic ring.[15] | Alternative Selectivity: Enhanced retention and potential to resolve aromatic compounds based on differences in their electron density or substitution patterns.[15] Excellent for separating positional isomers. | Can exhibit different selectivity with methanol vs. acetonitrile, requiring additional screening. |
| Method 3: Polar-Embedded C18 | Hydrophobic interactions plus hydrogen bonding capabilities. | Superior Peak Shape for Bases: The embedded polar group (e.g., amide, carbamate) shields residual silanols on the silica surface, reducing peak tailing for basic analytes. Stable in 100% Aqueous: Allows for better retention of very polar degradation products that might elute in the void volume on a standard C18.[16] | May have slightly lower hydrophobic retention compared to a traditional C18 with high carbon load. |
Scientist's Recommendation: Begin with a modern, high-purity silica C18 column (Type B silica) as the primary screening tool.[14] Concurrently, screen a Phenyl column to assess for alternative selectivity, especially if process chemistry suggests the presence of aromatic isomers.
Part B: Mobile Phase Optimization - The Engine of Selectivity
The mobile phase dictates how analytes move through the column. For an ionizable compound like (4-Sec-butoxyphenyl)amine, pH is the most powerful tool for controlling retention.
| Mobile Phase Strategy | Analyte Ionization State | Advantages | Disadvantages & Considerations |
| Low pH (e.g., pH 2.5 - 3.5) | Fully Protonated (Positively Charged) | Excellent Peak Shape: The positive charge on the analyte is repelled by any residual protonated silanols (Si-OH) on the stationary phase, minimizing tailing. High Retention: The charged form is more polar and has less interaction with the non-polar stationary phase, requiring a weaker (more aqueous) mobile phase for elution, which can be good for control. | Potential for shorter column lifetime if using non-pH-stable silica columns. Requires a buffer like phosphate or formate. |
| High pH (e.g., pH 9 - 10) | Neutral (Free Base) | Increased Retention: The neutral form is less polar and interacts more strongly with the C18 stationary phase, leading to longer retention times. This can be useful for pulling the main peak away from early-eluting polar impurities. | Risk of Peak Tailing: The lone pair on the neutral amine can interact strongly with acidic silanols, causing tailing. Requires a high-quality, end-capped column or a hybrid-silica column stable at high pH. Buffers like ammonium bicarbonate or phosphate are common. |
Scientist's Recommendation: Start with a low-pH mobile phase . A mixture of 0.1% formic or phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is a robust and MS-compatible starting point.[3][17] This approach generally provides the most reliable peak shapes for basic compounds on a wide variety of columns.
Experimental Design & Protocols
Workflow 1: Forced Degradation Study
The purpose of a forced degradation study is to intentionally stress the API to generate potential degradation products, thereby proving the method's specificity and stability-indicating nature.[10][13] The goal is to achieve a target degradation of 5-20% of the main peak.[12]
Caption: HPLC method development and validation workflow.
Table of Typical Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and common acceptance criteria for a purity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the analyte from impurities and degradants. [6] | Peak purity index > 0.999 (PDA). Baseline resolution (Rs > 2.0) between analyte and all known impurities/degradants. |
| Linearity | To show a direct relationship between concentration and detector response over a defined range. [6] | Correlation coefficient (r²) ≥ 0.999 for the analyte and all impurities. |
| Range | The concentration interval where the method is precise, accurate, and linear. [7][18] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification level for impurities. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike recovery. [6] | Recovery of 98.0% - 102.0% for the API; 90.0% - 110.0% for impurities. |
| Precision (%RSD) | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for analyte, ≤ 5.0% for impurities. Intermediate Precision (Inter-day/analyst): RSD ≤ 2.0% for analyte, ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically the reporting threshold for impurities (e.g., 0.05%). Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion and Final Recommendation
Developing a robust, stability-indicating HPLC method for the purity analysis of (4-Sec-butoxyphenyl)amine is a systematic, science-driven process. A comparative approach reveals that while multiple strategies can be viable, a method built upon a high-purity C18 stationary phase with a low-pH (0.1% acid) water/acetonitrile mobile phase represents the most logical and highest-probability-of-success starting point. This combination provides excellent retention for the non-polar API while ensuring superior peak shape for the basic amine functional group.
The specificity of this method must be rigorously established through a comprehensive forced degradation study. Subsequent validation against ICH Q2(R2) criteria will provide the necessary data package to demonstrate that the analytical procedure is fit for its intended purpose, ensuring the quality and safety of the final drug product.
References
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Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (for conceptual understanding, primary doc is ICH website) URL: [Link]
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Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications - Analytical Chemistry URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets Source: SSRN Electronic Journal URL: [Link]
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Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
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Title: The Use Of Forced Degradation In Analytical Method Development Source: DPT Laboratories URL: [Link]
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Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]
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Title: Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
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Title: RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole Source: The International Journal of Engineering and Researchers (TIJER.org) URL: [Link]
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Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Agilent URL: [Link]
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Title: “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” Source: International Journal of Environmental Sciences URL: [Link]
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Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]
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Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI Source: Waters Corporation URL: [Link]
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Title: Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method Source: ResearchGate URL: [Link]
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Title: Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview Source: International Journal for Scientific Research & Development (IJSDR) URL: [Link]
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Title: Exploring the Different Mobile Phases in HPLC Source: Moravek URL: [Link]
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Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
